molecular formula C19H25NO5 B580743 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid CAS No. 1228631-15-9

1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid

Número de catálogo: B580743
Número CAS: 1228631-15-9
Peso molecular: 347.411
Clave InChI: ORZDVRCNBGEZFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1'-(Tert-Butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid (CAS: 1228631-15-9) is a spirocyclic compound of significant interest in medicinal chemistry due to its structural complexity and versatility as a synthetic intermediate. Spiro compounds, characterized by a shared atom connecting two rings, exhibit diverse biological activities by interacting with multiple receptor types .

Propiedades

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZDVRCNBGEZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678337
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228631-15-9
Record name 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[1-benzopyran-4,4'-piperidine]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Boc Protection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen during subsequent reactions. A representative method involves reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). For example, tert-butyl tosylcarbamate is synthesized by dropwise addition of Boc₂O (7.0 g, 32.1 mmol) to a solution of tosylamine in DCM, yielding 79% after purification. This step ensures regioselectivity in downstream reactions.

Spirocyclic Ring Construction via Cyclization

The spiro[chroman-4,4'-piperidine] scaffold is formed through intramolecular cyclization. In one approach, a chromanone precursor undergoes coupling with a Boc-protected piperidine derivative using N-ethyl-N'-3-dimethylaminopropylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DCM. For instance, 6-bromo-1-(tert-butoxycarbonyl)spiro(chroman-2,4'-piperidine)-4-one is synthesized by stirring 5 (0.013 M) with EDC (0.013 M), HOBt (0.001 M), and triethylamine (0.039 M) in DCM, followed by column chromatography (hexane:ethyl acetate, 80:20) to yield 54%.

Purification and Characterization

Chromatographic Purification

Intermediate and final compounds are purified using silica gel column chromatography. Solvent systems such as hexane:ethyl acetate (80:20 to 10:1) are employed, as seen in the isolation of tert-butyl pent-4-yn-1-yl(tosyl)carbamate (79% yield). For the final product, reverse-phase HPLC may further enhance purity (>95%).

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) for Boc-protected intermediates shows characteristic tert-butyl singlet at δ 1.45 ppm and aromatic protons at δ 6.8–7.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation is critical. For example, KMS9 (C₂₂H₂₇N₃O₅S) shows [M+H]⁺ at 454.1742 (calc. 454.1745).

  • Single-Crystal XRD : Used to resolve spirocyclic conformation, as demonstrated for KBS4 (C₂₀H₂₅BrN₂O₅S), confirming bond angles and torsional strain.

Practical Considerations and Optimization

Solvent and Temperature Effects

  • Solvent Order : Sequential solvent addition (e.g., DCM → ether) prevents precipitation issues.

  • Reaction Monitoring : TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) ensures reaction completion before quenching.

Yield Optimization Table

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DCM, Et₃N, 25°C, 12 h79%
SpirocyclizationEDC, HOBt, DCM, 25°C, 24 h54%
SulfonylationArSO₂Cl, DCM, DMAP, 0°C → 25°C, 8 h78%
Final PurificationSilica gel (hexane:EtOAc 80:20)95%

Análisis De Reacciones Químicas

Types of Reactions

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to the modulation of specific pathways.

Comparación Con Compuestos Similares

Structural Analogues and Derivatives

1'-(Carbo-t-butoxy)spiro[isochroman–1,4′-piperidinyl]-3-carboxylic Acid
  • CAS: Not explicitly listed (referenced in Anjaneyulu et al., 2012) .
  • Key Differences : Replaces the chroman ring with an isochroman system and positions the carboxylic acid at C3 instead of C2.
  • Applications : Used in neurokinin antagonist studies .
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic Acid
  • CAS : 1708126-13-9 .
  • Key Differences : Substitutes the chroman oxygen with a benzofuran moiety.
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic Acid
  • CAS : 952681-82-2 .
  • Key Differences : Introduces an acetic acid side chain at the chroman C4 position.
  • Applications : Likely used in modifying pharmacokinetic properties (e.g., solubility) .

Actividad Biológica

1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 1228631-15-9
  • IUPAC Name : 1'-(tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties.

Anticancer Activity

Research indicates that chroman derivatives exhibit significant anticancer properties. For instance, compounds structurally related to chromans have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The spiro structure may enhance the selectivity and potency of such compounds against cancer cells .

Antioxidant Properties

Chroman derivatives have also demonstrated antioxidant activity. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and has implications for aging and neurodegenerative diseases .

The mechanisms by which 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid exerts its biological effects include:

  • HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cell cycle regulation and apoptosis.
  • Free Radical Scavenging : The antioxidant mechanism involves the donation of electrons to free radicals, neutralizing their harmful effects on cellular structures.

Study 1: Anticancer Efficacy

A study evaluated the effect of various chroman derivatives on cancer cell lines. The results showed that compounds similar to 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid inhibited cell proliferation in a dose-dependent manner. Notably, the spiro configuration was found to enhance the anticancer activity compared to non-spiro analogs .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The antioxidant capacity was measured using DPPH and ABTS radical scavenging assays, where it showed comparable efficacy to established antioxidants like vitamin E .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid1228631-15-9Anticancer, Antioxidant
SplitomicinNot AvailableHDAC Inhibitor
Glabraoside ANot AvailableHepatoprotective
NeoflavanoneNot AvailableAntioxidative

Q & A

Q. What are the established synthetic routes for 1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

The compound is synthesized via a base-catalyzed spirocyclization reaction between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent coupling with carboxylic acid derivatives (e.g., quinoline-4-carboxylic acids) using HATU as a coupling agent . Key parameters include:

  • Solvent choice : Dichloromethane or acetonitrile for optimal solubility and reaction efficiency.
  • Temperature control : Room temperature for Boc deprotection to avoid side reactions.
  • Catalyst selection : Triethylamine as a base to facilitate coupling reactions.

Q. How is the structural integrity of this spiro compound verified during synthesis?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed to confirm the spirocyclic structure and stereochemistry . Additional methods include:

  • NMR spectroscopy : To validate the presence of tert-butoxycarbonyl (Boc) and chromanone moieties.
  • Mass spectrometry : For molecular weight confirmation and purity assessment.

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Based on safety data sheets:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Storage : Amber glass bottles at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing spirocyclic compounds?

Contradictions in enantiomorph-polarity estimation (e.g., false chirality indicators in near-centrosymmetric structures) can be addressed using Flack’s x parameter, which minimizes over-precision errors associated with Rogers’s η parameter . Best practices include:

  • Data redundancy : Collect high-resolution datasets (>1.0 Å) to improve refinement accuracy.
  • Validation tools : Cross-check with PLATON or similar software to detect twinning or disorder .

Q. What strategies optimize the coupling efficiency of this compound in medicinal chemistry applications?

For synthesizing derivatives (e.g., acetyl-CoA carboxylase inhibitors):

  • Coupling reagent screening : Compare HATU, EDCI, and DCC to identify the most efficient agent for specific substrates.
  • Protecting group compatibility : Ensure Boc stability under coupling conditions (pH 7–8, inert atmosphere) .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. How does the spirocyclic framework influence biological activity in drug discovery?

The spiro structure enhances conformational rigidity, improving target selectivity (e.g., enzyme inhibition) by reducing entropic penalties during binding . Case studies include:

  • Antihypertensive activity : Spiro[chroman-4,4'-piperidine] derivatives exhibit dual mechanisms (central/peripheral) in spontaneously hypertensive rats .
  • Anticancer potential : Structural analogs with quinoline moieties show ACC enzyme inhibition, a target in metabolic disorders .

Q. What are the limitations of existing toxicological data for this compound, and how can researchers address them?

Current safety data lack comprehensive reproductive or chronic toxicity profiles . Mitigation strategies:

  • In silico modeling : Use tools like ProTox-II to predict organ-specific toxicity.
  • In vitro assays : Perform cytotoxicity screens (e.g., HepG2 cell viability) to identify hazardous metabolites.
  • Environmental impact : Assess aquatic toxicity via Daphnia magna assays, given structural similarities to ecotoxic benzoxazines .

Methodological Recommendations

  • Synthetic troubleshooting : If spirocyclization yields are low, consider alternative bases (e.g., K₂CO₃ instead of NaH) or microwave-assisted synthesis to accelerate reaction kinetics .
  • Data interpretation : Cross-validate crystallographic results with spectroscopic data to resolve ambiguities in stereochemical assignments .
  • Biological testing : Prioritize derivatives with logP < 3 (calculated via ChemDraw) to enhance bioavailability in in vivo models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.